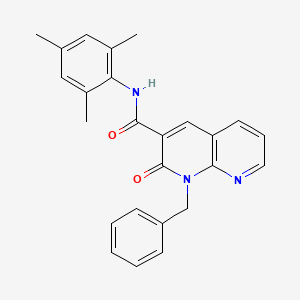

1-benzyl-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

1-Benzyl-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound derived from the 1,8-naphthyridine scaffold, a bicyclic heteroaromatic system with demonstrated pharmacological relevance. The core structure features a benzyl group at position 1 and a 2,4,6-trimethylphenyl carboxamide substituent at position 2. This compound is synthesized via a multi-step protocol involving:

- Gould–Jacobs cyclization to form the naphthyridine core.

- N-Alkylation with benzyl chloride to introduce the 1-benzyl group.

- Amide coupling with 2,4,6-trimethylaniline to install the carboxamide moiety .

Its structural uniqueness lies in the electron-rich trimethylphenyl group, which enhances lipophilicity and may influence target binding compared to simpler aryl substituents.

Properties

IUPAC Name |

1-benzyl-2-oxo-N-(2,4,6-trimethylphenyl)-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-16-12-17(2)22(18(3)13-16)27-24(29)21-14-20-10-7-11-26-23(20)28(25(21)30)15-19-8-5-4-6-9-19/h4-14H,15H2,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCRKTQLLZSRQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves several steps. One common synthetic route includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement . Industrial production methods often involve multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Chemical Reactions Analysis

1-benzyl-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azide, trimethylsilyl azide, and various metal catalysts . Major products formed from these reactions include 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. 1-benzyl-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide has been studied for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent .

2. Anticancer Properties

Naphthyridine derivatives have shown promise in cancer therapy due to their ability to interfere with DNA synthesis and repair mechanisms. Studies involving this compound revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights its potential as a chemotherapeutic agent .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes related to disease processes. For example, it has shown inhibitory activity against certain kinases involved in cancer cell proliferation. Such enzyme inhibition can disrupt signaling pathways critical for tumor growth and survival .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as a new therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments were performed using human cancer cell lines treated with varying concentrations of the compound. Results showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. This suggests that the compound could be further developed into an anticancer drug.

Mechanism of Action

The mechanism of action of 1-benzyl-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Key structural variations among 1,8-naphthyridine-3-carboxamide derivatives include:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects on Bioactivity: Halogenated Benzyl Groups (e.g., 4-chlorobenzyl in 5a3, 3,4-difluorobenzyl in 8b): Enhance binding to enzymes like HIV-1 integrase or histamine receptors via hydrophobic and halogen-bonding interactions . Alkyl Chains (e.g., 5-bromopentyl in FG158a): Improve solubility and enable interaction with lipid-rich environments, critical for cannabinoid CB2 receptor binding . Trimethylphenyl vs.

Biological Activity

The compound 1-benzyl-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 334.40 g/mol

- Structural Features :

- Naphthyridine core

- Benzyl and trimethylphenyl substituents

- Carbonyl and amide functional groups

Biological Activity Overview

-

Antimicrobial Activity

- 1-benzyl derivatives of naphthyridine have demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that these compounds can enhance the efficacy of standard antibiotics against multi-resistant strains .

- A study reported that derivatives of naphthyridine exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

-

Anticancer Activity

- The compound has shown promising anticancer effects in vitro. Studies have indicated moderate cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .

- Structure-activity relationship (SAR) studies suggest that modifications at the naphthyridine core can enhance anticancer activity, with specific substituents leading to improved potency .

- Anti-inflammatory Effects

- Neurological Applications

Case Studies

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes involved in cancer cell metabolism and proliferation.

- Modulation of Signaling Pathways : It is believed to affect pathways related to cell survival and apoptosis.

- Interaction with Cellular Targets : Binding to specific receptors or proteins may enhance its therapeutic effects.

Q & A

Q. What are the optimal synthetic routes for 1-benzyl-2-oxo-N-(2,4,6-trimethylphenyl)-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step protocols:

- Step 1: Condensation of aminonicotinaldehyde with diethyl ethoxy methylene malonate under reflux (120°C, 1 h) to form the naphthyridine core .

- Step 2: Substitution at the N1 position using benzyl chloride or analogs (e.g., p-chlorobenzyl chloride) with NaH in DMF (90°C, 24 h) .

- Step 3: Amidation with 2,4,6-trimethylaniline via coupling agents (e.g., EDCI/HOBt) under inert conditions.

Optimization Strategies:

Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

- 1H NMR (DMSO-d6): Assign aromatic protons (δ 7.24–9.19 ppm), NH (δ ~9.91 ppm), and benzyl CH2 (δ 5.68 ppm) .

- IR Spectroscopy: Confirm carbonyl groups (C=O amide: 1651–1686 cm⁻¹; C=O keto: 1686–1714 cm⁻¹) .

- Mass Spectrometry: Validate molecular weight (e.g., m/z 423 [M+] for Cl-substituted analogs) .

- Elemental Analysis: Ensure stoichiometric agreement (e.g., C: 62.21–62.28%, N: 9.81–9.90%) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Antimicrobial Testing: Use agar dilution assays against Staphylococcus aureus or E. coli (MIC determination) .

- Enzyme Inhibition: Screen against kinases or bacterial DNA gyrase using fluorescence-based assays (e.g., ATPase activity) .

- Cytotoxicity: Employ MTT assays on HEK-293 or HeLa cell lines to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer:

- Analog Synthesis: Vary substituents at the benzyl (e.g., electron-withdrawing groups) and trimethylphenyl positions (e.g., halogen substitution) .

- Data Analysis: Use regression models to correlate logP, steric parameters (Taft’s Es), and IC50 values.

- Case Study: Chlorine substitution at benzyl (e.g., 4-Cl) enhances antibacterial activity by 2-fold compared to unsubstituted analogs .

Q. What computational methods are effective for predicting binding affinity and mechanistic pathways?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., DNA gyrase) .

- Quantum Chemical Calculations: Apply DFT (B3LYP/6-31G*) to study reaction pathways (e.g., cyclization energy barriers) .

- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .

Q. How can contradictions in biological data across studies be resolved?

Methodological Answer:

- Standardization: Replicate assays under identical conditions (e.g., pH, temperature, cell line passage number) .

- Orthogonal Assays: Validate antimicrobial activity using both broth microdilution and time-kill curve methods .

- Meta-Analysis: Pool data from multiple studies (e.g., MIC values) and apply statistical weighting to resolve outliers .

Q. What strategies enable regioselective functionalization of the 1,8-naphthyridine core?

Methodological Answer:

- Directing Groups: Introduce electron-donating groups (e.g., -OCH3) at C4 to direct electrophilic substitution to C5 .

- Protection-Deprotection: Use tert-butyloxycarbonyl (Boc) to shield NH during benzylation, followed by acidic cleavage .

- Microwave-Assisted Synthesis: Enhance regioselectivity in cyclization steps (e.g., 250°C in diphenyl ether, 4 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.